2-Morpholino-4,6-difluoropyrimidine

Description

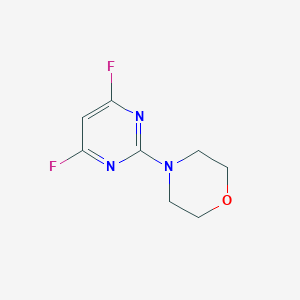

Structure

3D Structure

Properties

IUPAC Name |

4-(4,6-difluoropyrimidin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N3O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPCALKMNKGFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CC(=N2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355559 | |

| Record name | 2-Morpholino-4,6-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189003-02-9 | |

| Record name | 2-Morpholino-4,6-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Morpholino-4,6-difluoropyrimidine: Properties, Synthesis, and Applications

Introduction: A Scaffold of Strategic Importance

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to a vast array of therapeutic agents.[1] Its presence in the fundamental building blocks of life, DNA and RNA, has made it a focal point for the design of molecules that can modulate biological processes. When functionalized with fluorine atoms and a morpholine moiety, the resulting compound, 2-Morpholino-4,6-difluoropyrimidine, emerges as a building block of significant strategic value.

The morpholine ring is a privileged pharmacophore, frequently incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[2][3] Simultaneously, the introduction of fluorine atoms can profoundly influence a molecule's metabolic profile and binding affinity to target proteins.[4] This guide provides a detailed exploration of the chemical properties of this compound, offering insights into its synthesis, reactivity, and potential as a key intermediate in the development of next-generation therapeutics.

Compound Identification and Core Properties

Precise identification is critical for any chemical entity. The core attributes of this compound are summarized below. While extensive experimental data is not widely published, a combination of data from closely related analogs and computational predictions provides a solid foundation for its characteristics.

| Identifier | Value |

| IUPAC Name | 4-(4,6-difluoropyrimidin-2-yl)morpholine |

| CAS Number | 688050-70-2 |

| Molecular Formula | C₈H₉F₂N₃O |

| Molecular Weight | 201.18 g/mol |

| Canonical SMILES | C1COCC1N2C(=NC(=CC(=N2)F)F) |

Physicochemical and Computed Properties

The physical state and solubility are critical parameters for reaction setup and purification. The following table includes predicted properties that inform its handling and reactivity.

| Property | Value / Observation | Source |

| Topological Polar Surface Area | 44.24 Ų | Predicted |

| Hydrogen Bond Acceptors | 4 | Predicted |

| Hydrogen Bond Donors | 0 | Predicted |

| Rotatable Bonds | 1 | Predicted |

| LogP | 0.88 | Predicted |

| Solubility | Likely soluble in common organic solvents like DCM, THF, Ethyl Acetate. | Inferred |

Synthesis and Reaction Mechanism

The primary route to this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is fundamental to the functionalization of electron-deficient aromatic and heteroaromatic rings.

Causality of the Synthetic Approach

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is significantly amplified by the strong electron-withdrawing nature of the fluorine atoms at the C4 and C6 positions. This electronic arrangement makes these positions highly electrophilic and thus susceptible to attack by nucleophiles. The fluorine atoms also serve as excellent leaving groups, facilitating the substitution reaction.

The most logical and efficient precursor for this synthesis is 2,4,6-trifluoropyrimidine.[5] Morpholine, a secondary amine, acts as the nucleophile. The reaction is typically regioselective, with the C2 position being less reactive than the C4 and C6 positions, allowing for a clean substitution.

Experimental Protocol: Synthesis via SNAr

This protocol describes a self-validating system for the synthesis, where progress can be monitored to ensure completion before proceeding to purification.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,4,6-trifluoropyrimidine (1.0 eq).

-

Solvent & Base Addition: Dissolve the starting material in an anhydrous polar aprotic solvent such as acetonitrile or THF. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq), to the solution.

-

Nucleophile Addition: Slowly add morpholine (1.1 eq) to the reaction mixture at room temperature. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours). The consumption of the starting material validates that the reaction has proceeded.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the crude residue between an organic solvent (e.g., Dichloromethane or Ethyl Acetate) and water.

-

Extraction & Drying: Separate the organic layer. Extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield pure this compound. The purity of the final product, confirmed by NMR, validates the success of the purification step.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. This pathway is energetically favorable due to the formation of a resonance-stabilized intermediate.

-

Nucleophilic Attack (Addition): The nitrogen atom of morpholine attacks one of the electron-deficient carbons (C4 or C6, which are equivalent in the starting material, but substitution occurs at C2 in 2,4,6-trifluoropyrimidine), breaking the aromaticity of the pyrimidine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electronegative nitrogen and fluorine atoms of the ring, stabilizing the intermediate.

-

Leaving Group Elimination: The fluoride ion, an excellent leaving group, is eliminated from the Meisenheimer complex. This step restores the aromaticity of the pyrimidine ring, yielding the final substituted product.

Spectroscopic Analysis

Structural elucidation relies on a combination of spectroscopic techniques. The following data is predicted based on the known chemical shifts of the pyrimidine, morpholine, and fluoro- substituents.[4][6]

| Technique | Expected Observations |

| ¹H NMR | ~ 5.8 - 6.2 ppm: Singlet or triplet (due to coupling with F), 1H (C5-H of pyrimidine ring). ~ 3.7 - 3.9 ppm: Triplet or multiplet, 4H (CH₂-N of morpholine). ~ 3.6 - 3.8 ppm: Triplet or multiplet, 4H (CH₂-O of morpholine). |

| ¹³C NMR | ~ 160 - 165 ppm (d, ¹JCF ≈ 240-260 Hz): C4 and C6 (carbons attached to fluorine). ~ 155 - 160 ppm: C2 (carbon attached to morpholine). ~ 85 - 95 ppm (t, ²JCF ≈ 20-30 Hz): C5 (carbon between the two C-F bonds). ~ 66 - 68 ppm: CH₂-O of morpholine. ~ 43 - 45 ppm: CH₂-N of morpholine. |

| ¹⁹F NMR | A single resonance is expected in the typical range for fluoropyrimidines. |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 202.08. |

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a confluence of three structural motifs prized in drug discovery.

-

The Pyrimidine Core: This heterocycle is a proven scaffold for engaging with a multitude of biological targets, including kinases, proteases, and GPCRs.[1]

-

The Morpholine Group: Often used as a "hinge-binder" in kinase inhibitors, the oxygen atom of the morpholine can form critical hydrogen bonds within an ATP-binding pocket.[7] It also imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are crucial for developing viable drug candidates.[2][3]

-

The Difluoro Substituents: The remaining fluorine atoms at the C4 and C6 positions are not merely passive elements. They serve as reactive handles for further functionalization, allowing for the sequential and regioselective introduction of other nucleophiles. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This iterative process is the cornerstone of modern drug optimization, allowing scientists to fine-tune a molecule for optimal potency, selectivity, and pharmacokinetic profile.

Derivatives of morpholinopyrimidines have been investigated for a wide range of therapeutic applications, including as anti-inflammatory agents and PI3K/Akt/mTOR inhibitors for cancer therapy.[1][8] The title compound is therefore a highly valuable intermediate for the synthesis of such complex and potentially therapeutic molecules.

References

-

Bansal, R., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

-

Yadav, P., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Medicinal Chemistry. Available at: [Link]

-

Vasilev, A. A., et al. (2014). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 23, 3943-3965. Available at: [Link]

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 4,6-difluoro-N,N-dimethylpyrimidin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents. ResearchGate. Available at: [Link]

-

Trushkov, I. V., & Philimonov, D. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

-

Durham E-Theses. (n.d.). Polyfunctionalised pyrimidines and pyrazines from perhalogenated precursors. Durham University. Retrieved from [Link]

- Google Patents. (n.d.). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.

-

PubChem. (n.d.). 2-Ethoxy-4,6-Difluoropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 166524-65-8,2-ETHOXY-4,6-DIFLUOROPYRIMIDINE. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trifluoropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2007). Two polymorphs, with Z′ = 1 and 2, of 2-amino-4-chloro-6-morpholinopyrimidine in P21/c, and 2-amino-4-chloro-6-piperidinopyrimidine, which is isomorphous and almost isostructural with the Z′ = 2 polymorph. Retrieved from [Link]

-

Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643. Available at: [Link]

-

PubChem. (n.d.). 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, Characterization and DFT studies of 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine. Retrieved from [Link]

-

MDPI. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

Sources

- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,4,6-Trifluoropyrimidine | C4HF3N2 | CID 69677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Morpholino-4,6-difluoropyrimidine

Audience: Researchers, scientists, and drug development professionals.

Preamble: The Challenge of a Novel Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus is a cornerstone, serving as the foundational structure for a multitude of biologically active agents.[1][2] Its derivatization offers a fertile ground for the discovery of novel therapeutics. The subject of this guide, 2-Morpholino-4,6-difluoropyrimidine, represents a confluence of three key structural motifs: the pyrimidine core, a morpholino substituent at the 2-position, and geminal fluorine atoms at the 4- and 6-positions. While direct and specific mechanistic studies on this precise molecule are not yet prevalent in publicly accessible literature, its constituent parts provide a strong basis for inferring its likely biological activities and mechanisms of action.

This guide, therefore, adopts a predictive and analytical approach. By examining robust data from closely related structural analogs, we can construct a high-confidence portrait of the probable molecular targets and cellular pathways modulated by this compound. This document is structured to provide not just a summary of potential actions, but also the experimental logic and detailed protocols necessary to empirically validate these hypotheses.

Part 1: Inferred Mechanism I - Modulation of Inflammatory Pathways

The presence of the morpholinopyrimidine scaffold strongly suggests a potential role in the modulation of inflammatory responses. Numerous studies on related derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key enzymes in pro-inflammatory signaling cascades.[1][3][4][5][6]

Core Hypothesis: Inhibition of iNOS and COX-2

A primary driver of inflammation is the overexpression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes produce nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators.[1][5] Research on various morpholinopyrimidine derivatives has shown their ability to dramatically reduce the production of NO and suppress the expression of both iNOS and COX-2 at the mRNA and protein levels in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[3][4][5][6]

Molecular docking studies on these analogs further support this hypothesis, indicating a high binding affinity for the active sites of both iNOS and COX-2.[3][4][6] The mechanism appears to involve hydrophobic interactions within the enzyme's active site, effectively blocking substrate access.

Visualizing the Anti-Inflammatory Pathway

The following diagram illustrates the LPS-induced inflammatory pathway in macrophages and the hypothesized points of inhibition by this compound based on analog data.

Caption: Hypothesized Anti-Inflammatory Mechanism of Action.

Experimental Protocol: Validating iNOS/COX-2 Inhibition

This protocol outlines a self-validating system to test the inhibitory effects of this compound on iNOS and COX-2 expression.

Objective: To quantify the effect of the test compound on LPS-induced NO production and iNOS/COX-2 protein expression in RAW 264.7 macrophages.

Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in appropriate plates: 96-well plates for NO assay (1.5 x 10⁵ cells/well) and 6-well plates for Western Blotting (2 x 10⁶ cells/well). Incubate for 24 hours.

-

-

Compound and LPS Treatment:

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

-

Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a negative control group (no LPS, no compound).

-

-

Nitric Oxide (NO) Production Measurement (Griess Assay):

-

After 24h incubation, collect 50 µL of cell culture supernatant from each well of the 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Protein Expression Analysis (Western Blot):

-

Harvest cells from the 6-well plates and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against iNOS (1:1000), COX-2 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect bands using an ECL substrate and an imaging system. Quantify band intensity relative to the loading control.

-

Part 2: Inferred Mechanism II - Kinase Inhibition

The morpholinopyrimidine scaffold is a privileged structure in the design of kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway.[7][8][9] The morpholine ring is a key feature, often forming a critical hydrogen bond with the hinge region of the kinase active site.[9]

Core Hypothesis: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9] Several morpholinopyrimidine derivatives have been synthesized and identified as potent inhibitors of PI3K and/or mTOR.[7][9][10] Some have demonstrated potency greater than well-characterized pan-PI3K inhibitors like ZSTK474.[7] The inhibitory action at the top of this cascade (PI3K) prevents the downstream phosphorylation and activation of key effectors like Akt, leading to cell cycle arrest and apoptosis.

Visualizing the PI3K/Akt/mTOR Signaling Pathway

This diagram shows the PI3K/Akt/mTOR signaling cascade and the predicted point of inhibition by this compound.

Caption: Hypothesized PI3K/Akt/mTOR Pathway Inhibition.

Experimental Protocol: Validating PI3K Pathway Inhibition

This protocol provides a method to assess the direct inhibition of PI3K and its downstream cellular effects.

Objective: To determine if this compound inhibits PI3K kinase activity and the subsequent phosphorylation of Akt in a relevant cancer cell line.

Methodology:

-

In Vitro Kinase Assay (Biochemical Assay):

-

Utilize a commercially available PI3K (e.g., PI3Kα) enzyme assay kit (e.g., ADP-Glo™ or Lanthascreen™).

-

Prepare a reaction mixture containing recombinant PI3K enzyme, its lipid substrate (PIP2), and ATP in a kinase buffer.

-

Add a range of concentrations of this compound to the reaction wells.

-

Initiate the kinase reaction and incubate according to the manufacturer's instructions.

-

Stop the reaction and measure the output signal (luminescence or fluorescence), which is proportional to the amount of ADP produced or substrate consumed.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

-

Cell-Based Phospho-Akt Analysis (Western Blot):

-

Select a cancer cell line with a known active PI3K pathway (e.g., PC-3, MCF-7).

-

Seed cells in 6-well plates and allow them to adhere.

-

Serum-starve the cells for 12-24 hours to reduce basal pathway activity.

-

Pre-treat with various concentrations of this compound for 1-2 hours.

-

Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1 or EGF) for 15-30 minutes.

-

Immediately lyse the cells in RIPA buffer with phosphatase and protease inhibitors.

-

Perform Western Blotting as described in section 1.3, using primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).

-

Quantify the ratio of phospho-Akt to total Akt to determine the extent of pathway inhibition.

-

Part 3: Data Summary of Related Analogs

To provide a quantitative context for the predicted activity, the following table summarizes the biological data reported for structurally related morpholinopyrimidine derivatives.

| Compound Class | Target(s) | Assay | Reported Activity | Reference |

| Phenyl morpholinopyrimidine derivatives | iNOS / COX-2 | NO Production in RAW 264.7 cells | Significant reduction at 12.5 µM | [6] |

| Trisubstituted morpholinopyrimidines | PI3K | PI3K Inhibition Assay | 1.5–3 times more potent than ZSTK474 | [7][8] |

| 2,4-dianilinopyrimidine derivatives | FAK | FAK Kinase Assay | IC₅₀ = 0.047 µM (for lead compound 8a) | [11] |

| Sulfonyl-morpholino-pyrimidines | mTOR | mTOR Kinase Assay | Potent inhibition in enzyme and cellular assays | [10] |

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be empirically determined, a strong, evidence-based inference can be made from its structural analogs. The data overwhelmingly suggest two primary, non-mutually exclusive pathways: anti-inflammatory action via iNOS/COX-2 inhibition and anti-proliferative action via kinase inhibition, most notably of the PI3K/Akt/mTOR pathway .

The difluoro-substituents at the 4 and 6 positions are expected to enhance the molecule's potency and metabolic stability, potentially making it a more effective agent than its non-fluorinated counterparts.

The immediate path forward for any research program involving this molecule is clear:

-

Empirical Validation: Execute the detailed experimental protocols outlined in this guide to confirm the hypothesized mechanisms.

-

Kinome Profiling: Conduct a broad kinase screen to identify the full spectrum of kinase targets and assess selectivity.

-

In Vivo Studies: If in vitro activity is confirmed, progress to in vivo models of inflammation (e.g., LPS-induced endotoxemia) or cancer (e.g., xenograft models) to evaluate efficacy and pharmacokinetics.

This foundational work will be critical in unlocking the full therapeutic potential of this promising chemical scaffold.

References

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Publishing. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). SciSpace. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PubMed Central. [Link]

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2018). PubMed. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2020). PubMed Central. [Link]

-

Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (2022). National Institutes of Health. [Link]

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2018). MDPI. [Link]

-

Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2023). ResearchGate. [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health. [Link]

-

Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

-

An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. (2024). ResearchGate. [Link]

-

Synthesis and cytotoxic activity of novel 2,6-disubstituted-4-mor-pholinothieno[3,2-d]pyrimidines as potent anti-tumor agents. (2017). ResearchGate. [Link]

-

Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. (2012). PubMed. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. [Link]

-

Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. (2014). PubMed. [Link]

Sources

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjarr.com [wjarr.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Morpholino-4,6-difluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of 2-Morpholino-4,6-difluoropyrimidine

The pyrimidine scaffold is a cornerstone in the design of a vast array of biologically active molecules, including numerous approved pharmaceuticals. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated pyrimidines are a critical class of compounds in modern drug discovery. The morpholine moiety is also a prevalent feature in many drug candidates, often imparting favorable properties such as improved aqueous solubility and metabolic stability.

This compound combines these key structural features, making it a promising building block for the synthesis of novel therapeutic agents. Accurate and unambiguous structural elucidation through spectroscopic methods is paramount for any research and development involving this compound.

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for this compound, this section presents predicted spectroscopic data. These predictions are based on established principles of spectroscopy and are supported by experimental data from analogous compounds, such as 2-ethoxy-4,6-difluoropyrimidine and other morpholine-substituted aromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide a wealth of information about its molecular structure.

The proton NMR spectrum is expected to show signals corresponding to the morpholine ring protons and the single proton on the pyrimidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 (pyrimidine) | 6.0 - 6.5 | t | 1H |

| H-2', H-6' (morpholine, N-CH₂) | 3.7 - 3.9 | t | 4H |

| H-3', H-5' (morpholine, O-CH₂) | 3.6 - 3.8 | t | 4H |

-

Causality of Chemical Shifts: The pyrimidine ring is electron-deficient, which would typically deshield the H-5 proton. However, the electron-donating effect of the morpholino group via its nitrogen atom will partially counteract this, leading to an upfield shift compared to unsubstituted 4,6-difluoropyrimidine. The protons of the morpholine ring will appear in the typical aliphatic region, with the protons adjacent to the nitrogen (H-2', H-6') expected to be slightly downfield from those adjacent to the oxygen (H-3', H-5') due to the differing electronegativity.

-

Coupling: The H-5 proton on the pyrimidine ring is expected to show a triplet multiplicity due to coupling with the two adjacent fluorine atoms (⁴JHF). The morpholine protons will exhibit triplet multiplicities due to coupling with the adjacent methylene groups.

The carbon NMR spectrum will be characterized by signals for the pyrimidine ring carbons and the morpholine ring carbons. A key feature will be the observation of carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-2 (pyrimidine) | 162 - 165 | s |

| C-4, C-6 (pyrimidine) | 165 - 168 | d, ¹JCF ≈ 240-260 Hz |

| C-5 (pyrimidine) | 90 - 95 | t, ²JCF ≈ 20-30 Hz |

| C-2', C-6' (morpholine, N-CH₂) | 43 - 46 | s |

| C-3', C-5' (morpholine, O-CH₂) | 66 - 69 | s |

-

Expert Interpretation: The carbons directly bonded to fluorine (C-4 and C-6) will appear as doublets with large one-bond coupling constants (¹JCF). The C-5 carbon will appear as a triplet due to two-bond coupling to both fluorine atoms (²JCF). The C-2 carbon, substituted with the morpholino group, will be a singlet. The chemical shifts of the pyrimidine carbons are significantly influenced by the electronegative fluorine atoms and the nitrogen atoms within the ring.

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds.

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F-4, F-6 | -70 to -80 | d |

-

Authoritative Grounding: The chemical shift is referenced to CFCl₃. The fluorine atoms at the C-4 and C-6 positions are equivalent and are expected to appear as a single signal. This signal will likely be a doublet due to coupling with the H-5 proton (⁴JFH).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2850 - 3000 | C-H stretching | Morpholine CH₂ |

| 1600 - 1650 | C=N, C=C stretching | Pyrimidine ring |

| 1400 - 1500 | C-H bending | Morpholine CH₂ |

| 1200 - 1350 | C-N stretching | Morpholine |

| 1000 - 1200 | C-F stretching | Aryl fluoride |

| 1100 - 1150 | C-O-C stretching | Morpholine |

-

Field-Proven Insight: The most characteristic bands will be the strong C-F stretching absorptions in the 1000-1200 cm⁻¹ region and the pyrimidine ring stretching vibrations. The C-H stretching of the morpholine ring will be observed in the typical aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion: For this compound (C₈H₉F₂N₃O), the expected exact mass of the molecular ion [M]⁺˙ is approximately 201.0714 u. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition.

-

Fragmentation Pattern: Electron ionization (EI) would likely lead to fragmentation of the morpholine ring and loss of small neutral molecules. A prominent fragmentation pathway would be the loss of a C₂H₄O fragment from the morpholine ring. The pyrimidine ring is expected to be relatively stable.

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An adequate number of scans will be necessary to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire a standard one-pulse ¹⁹F spectrum. Proton decoupling is often employed to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (NaCl or KBr) from a solution in a volatile solvent.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination of the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Visualization of Molecular Structure and Spectroscopic Relationships

Molecular Structure

Caption: Chemical structure of this compound.

NMR Correlation Workflow

Caption: Workflow for structural elucidation using 2D NMR techniques.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established spectroscopic principles and comparative data from analogous structures, this document offers valuable insights for researchers working on the synthesis and characterization of this and related fluorinated pyrimidine compounds. The provided experimental protocols and data interpretation frameworks are designed to be a practical resource in the laboratory, ensuring the scientific integrity and trustworthiness of structural assignments in the absence of published experimental spectra.

References

While specific experimental data for this compound is not cited due to its limited availability in the public domain, the principles and comparative data are drawn from established spectroscopic knowledge and literature on related compounds. For general principles and data on related structures, please refer to standard organic chemistry and spectroscopy textbooks and the following types of resources:

-

Spectroscopic Databases

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Provides context on the synthesis and reactivity of fluorinated heterocycles).

Introduction: The Significance of the Fluorinated Morpholinopyrimidine Scaffold

An In-depth Technical Guide to the Starting Materials for 2-Morpholino-4,6-difluoropyrimidine

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and a wide array of therapeutic agents.[1][2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3][4] Within this class, this compound stands out as a critical building block in the synthesis of high-value pharmaceutical compounds, particularly kinase inhibitors used in oncology. The morpholine moiety often enhances aqueous solubility and provides a key interaction point with biological targets, while the difluoropyrimidine core acts as a stable, bioisosteric replacement for other aromatic systems, modulating electronic properties and metabolic stability.[1][5]

This guide provides a detailed examination of the primary starting materials and synthetic strategies for preparing this compound, tailored for researchers and professionals in drug development. We will delve into the core chemical principles, provide field-proven experimental protocols, and explain the causality behind methodological choices to ensure both scientific accuracy and practical applicability.

Part 1: The Core Synthesis Strategy - Nucleophilic Aromatic Substitution (SNAr)

The principal method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is highly effective for electron-deficient aromatic systems, such as pyrimidines, where the ring nitrogen atoms act as powerful electron-withdrawing groups.[6][7][8]

Mechanism and Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nucleophile (morpholine) attacks one of the electron-deficient carbons bearing a leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][9] The negative charge in this complex is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which is a crucial stabilizing factor.[10]

-

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (a fluoride ion).

The presence of highly electronegative fluorine atoms on the pyrimidine ring serves a dual purpose: they strongly activate the ring towards nucleophilic attack through the inductive effect and act as excellent leaving groups in the elimination step.[6][8] This makes polyfluorinated pyrimidines exceptionally reactive substrates for SNAr reactions.

Part 2: Primary Starting Materials

The selection of starting materials is dictated by their reactivity, commercial availability, cost, and the desired regioselectivity of the reaction.

The Pyrimidine Precursor: 2,4,6-Trifluoropyrimidine

The most direct and widely used precursor is 2,4,6-trifluoropyrimidine.[11]

-

Reactivity: All three fluorine atoms on the ring are susceptible to substitution. The positions at C4 and C6 are electronically equivalent and generally the most reactive, followed by the C2 position. This reactivity is governed by the ability of the ring nitrogens to stabilize the negative charge in the Meisenheimer intermediate. Attack at C4/C6 allows for resonance delocalization onto both ring nitrogens, whereas attack at C2 allows delocalization onto only one. However, reaction conditions can be tuned to favor substitution at a specific position.

-

Causality of Choice: Using 2,4,6-trifluoropyrimidine allows for a direct, single-step synthesis. By controlling the stoichiometry (using one equivalent of morpholine), monosubstitution can be achieved with high efficiency.

The Nucleophile: Morpholine

Morpholine is a secondary amine that is commonly employed in pharmaceutical synthesis.

-

Properties: It is a good nucleophile due to the lone pair of electrons on the nitrogen atom. Its cyclic structure imparts conformational rigidity. The ether oxygen within the ring can act as a hydrogen bond acceptor, often improving the pharmacokinetic properties of the final drug molecule.[12]

-

Causality of Choice: Morpholine is readily available, inexpensive, and its reaction with activated pyrimidines is typically clean and high-yielding. Its presence is a well-established motif in many approved drugs, making it a trusted component in drug design.[5][13]

Data Summary: Starting Material Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Role |

| 2,4,6-Trifluoropyrimidine | C₄HF₃N₂ | 134.06[11] | ~105-106 | Electrophilic pyrimidine core[11] |

| Morpholine | C₄H₉NO | 87.12 | ~129 | Nucleophile[12] |

Part 3: Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound from 2,4,6-trifluoropyrimidine. This procedure is designed to be self-validating through clear steps for reaction monitoring and purification.

Synthesis of this compound

Objective: To perform a regioselective monosubstitution on 2,4,6-trifluoropyrimidine using morpholine.

Reagents and Materials:

-

2,4,6-Trifluoropyrimidine

-

Morpholine

-

N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN) or Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile (10 mL per 1 mmol of the limiting reagent).

-

Reagent Addition: Add 2,4,6-trifluoropyrimidine (1.0 eq). To this solution, add DIPEA (1.2 eq) or K₂CO₃ (1.5 eq) to act as a base to quench the HF generated during the reaction. Cool the mixture to 0 °C in an ice bath.

-

Nucleophile Introduction: Slowly add morpholine (1.0 eq) dropwise to the stirred solution over 15-20 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and prevent disubstitution.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrimidine is consumed.

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Synthetic Workflow Diagram

Caption: Multi-step synthesis from dihydroxypyrimidine precursors.

Conclusion

The synthesis of this compound is a cornerstone reaction for accessing a multitude of advanced pharmaceutical intermediates. The primary and most efficient pathway relies on the SNAr reaction between 2,4,6-trifluoropyrimidine and morpholine, a process favored for its high yield and operational simplicity. Understanding the underlying mechanism, the role of the starting materials, and the critical parameters of the experimental protocol is essential for any researcher in the field of drug discovery and development. By mastering these principles, scientists can reliably produce this key building block and accelerate the development of next-generation therapeutics.

References

-

Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). PubMed Central. [Link]

- CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine. (n.d.).

-

(PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. [Link]

-

Cas 166524-65-8,2-ETHOXY-4,6-DIFLUOROPYRIMIDINE | lookchem. (n.d.). lookchem. [Link]

- US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine. (n.d.).

-

2-Ethoxy-4,6-Difluoropyrimidine | C6H6F2N2O | CID 11040985. (n.d.). PubChem. [Link]

-

2,4,6-Trifluoropyrimidine | C4HF3N2 | CID 69677. (n.d.). PubChem. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

-

Polyfunctionalised pyrimidines and pyrazines from perhalogenated precursors. (n.d.). Durham E-Theses. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). World Journal of Advanced Research and Reviews. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC. (n.d.). PubMed Central, NIH. [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024, January 19). RSC Publishing. [Link]

-

2,4,6-Trichloropyrimidine. Reaction with Anilines | Request PDF. (n.d.). ResearchGate. [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (n.d.). Taylor & Francis Online. [Link]

-

15.4: Nucleophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI. [Link]

-

SNAr reactions of pi-deficient aromatic rings. (2020, February 2). YouTube. [Link]

-

Synthesis of new pyrimidine derivatives. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. 2,4,6-Trifluoropyrimidine | C4HF3N2 | CID 69677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 13. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

biological activity of 2-Morpholino-4,6-difluoropyrimidine derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Morpholino-4,6-difluoropyrimidine Derivatives as Kinase Inhibitors

Executive Summary

The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, mechanism of action, and diverse biological activities of these derivatives. The core focus is on their potent inhibitory effects against the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in human cancers.[1][2] We will explore the structure-activity relationships that govern their potency and selectivity, detail their anticancer and anti-inflammatory properties, and provide validated, step-by-step experimental protocols for their biological evaluation. This document serves as a foundational resource, synthesizing field-proven insights to accelerate research and development of this promising class of therapeutic agents.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The design of small molecule kinase inhibitors often relies on heterocyclic scaffolds that can effectively mimic the adenine region of ATP, anchoring the molecule within the enzyme's active site. The this compound structure has proven to be an exceptionally effective core for this purpose, owing to the synergistic contributions of its constituent parts.

-

The Pyrimidine Core : As a foundational heterocyclic framework, the pyrimidine ring is a well-established pharmacophore in numerous approved drugs. Its nitrogen atoms can act as hydrogen bond acceptors, crucial for interacting with the hinge region of the kinase ATP-binding pocket.[3] This interaction is a hallmark of many Type I kinase inhibitors.[4]

-

The 2-Morpholino Group : The morpholine moiety is frequently incorporated into kinase inhibitors for several key reasons.[5] Its oxygen atom is a critical hydrogen bond acceptor, capable of forming a strong, stabilizing interaction with key residues in the active site, such as Val851 in PI3Kα.[3] Furthermore, the morpholine ring generally enhances aqueous solubility and metabolic stability, improving the overall pharmacokinetic profile of the drug candidate.

-

The 4,6-Difluoro Substitution : Fluorine substitution is a cornerstone of modern drug design. Introducing fluorine atoms to the pyrimidine ring at the 4 and 6 positions has profound effects. The strong electron-withdrawing nature of fluorine modulates the electronics of the pyrimidine ring, which can influence binding affinity. More importantly, the carbon-fluorine bond is exceptionally strong, making these positions resistant to metabolic degradation (e.g., oxidative metabolism), thereby increasing the compound's half-life. Computational studies have highlighted that the strategic placement of fluorine can significantly enhance inhibitor potency.[2]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that governs essential cellular processes like cell growth, proliferation, survival, and metabolism.[1] Its hyperactivation is a common driver in a wide variety of human cancers, making it a prime target for therapeutic intervention.[6][7] this compound derivatives have been extensively developed as potent inhibitors of key kinases within this pathway, primarily PI3K and mTOR.

These inhibitors function as ATP-competitive antagonists. Their scaffold allows them to bind to the ATP pocket of the kinase, preventing the phosphorylation of downstream substrates and effectively blocking the signal transduction cascade.[3] The dysregulation of this pathway is associated with various pathological conditions, and its inhibition represents a rational therapeutic approach.[8][9]

Many derivatives based on this scaffold exhibit activity against both PI3K and mTOR, acting as dual inhibitors.[7] This dual-targeting approach can be particularly effective in oncology, as it can circumvent feedback loops that may arise when only one of the kinases is inhibited. For instance, inhibiting mTORC1 alone can sometimes lead to a feedback activation of PI3K via mTORC2, mitigating the therapeutic effect.[9] Dual inhibitors can prevent this escape mechanism.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives typically proceeds via sequential nucleophilic aromatic substitution (SNAr) reactions on a polyhalogenated pyrimidine precursor, such as 2,4,6-trichloropyrimidine or tetrafluoropyrimidine.[10] The differential reactivity of the halogenated positions allows for a controlled, regioselective introduction of the morpholino group and other desired substituents.

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds.

-

Position 2 : The morpholine group at position 2 is generally considered essential for activity, forming a key hydrogen bond with the kinase hinge region.[3]

-

Position 4 : Substitution at this position is a primary point of diversification to modulate potency and selectivity. Attaching various aryl, indole, or urea-containing motifs can lead to highly potent inhibitors. For example, the addition of a hydrogen bond donor motif at the 4-position of a phenyl ring has been shown to be critical for potent mTOR inhibition.[11]

-

Position 5 : While the 4,6-difluoro substitutions are often maintained for metabolic stability, modifying the 5-position, such as with a carbonitrile group, has been explored to develop novel PI3K inhibitors with distinct binding modes and improved pharmacokinetic properties.[3]

| Compound/Series | Core Structure | Target(s) | Key SAR Insight | Reference |

| BKM-120 Analogues | 2,4-dimorpholinopyrimidine | PI3K | The morpholine at position 2 forms a critical H-bond with Val851. The pyrimidine is the basic framework for activity. | [3] |

| Compound A10 | Pyrimidine-semicarbazone | PI3Kα selective | A specific semicarbazone substitution led to extraordinary subtype selectivity for PI3Kα over other class I isoforms. | [12] |

| Sulfonyl-morpholino-pyrimidines | Sulfonyl-morpholino-pyrimidine | mTOR selective | A key hydrogen bond donor motif (e.g., indole or urea) attached to the core via a sulfonyl linker is required for potent mTOR inhibition. | [11] |

| Thieno[3,2-d]pyrimidines | Thieno[3,2-d]pyrimidine | PI3K/mTOR dual | The thienopyrimidine core allows for the development of potent dual inhibitors, with activity modulated by aroyl hydrazone moieties. | [1] |

Key Biological Activities and Therapeutic Applications

Anticancer Activity

The primary therapeutic application for this class of compounds is in oncology. Their ability to inhibit the PI3K/mTOR pathway translates into potent anticancer effects across a wide range of human cancer cell lines.

-

Antiproliferative Effects : Derivatives have demonstrated potent, dose-dependent inhibition of proliferation in tumor cell lines such as U87-MG (glioblastoma), MCF-7 (breast cancer), and PC-3 (prostate cancer).[12] Other studies have shown efficacy against lung cancer (A549) and liver cancer (HepG-2) cell lines.[1][13]

-

Induction of Apoptosis and Cell Cycle Arrest : Beyond cytostatic effects, these compounds actively induce programmed cell death (apoptosis). For instance, the highly selective PI3Kα inhibitor, compound A10, was shown to decrease mitochondrial membrane potential, leading to apoptosis and cell cycle arrest at the G2 phase in MCF-7 cells.[12]

-

In Vivo Efficacy : The promising in vitro results have been translated into in vivo models. Compound A10 induced significant tumor regression in a U87-MG xenograft mouse model without obvious signs of toxicity, highlighting its potential as a clinical candidate.[12]

| Compound | Cell Line | Assay Type | IC50 | Biological Outcome | Reference |

| Compound A10 | PI3Kα (enzyme) | Kinase Assay | 0.32 nM | Potent & selective inhibition | [12] |

| Compound 3d | HepG2 (liver) | Proliferation | 8.50 µM | Antiproliferative | [13][14] |

| Compound 8a | H1975 (lung) | Proliferation | 0.044 µM | Antiproliferative | [15] |

| Compound 10e | A549 (lung) | Proliferation | 0.033 µM | Potent antiproliferative | [16] |

Anti-inflammatory Activity

The PI3K/mTOR pathway also plays a role in inflammation. Certain morpholinopyrimidine derivatives have been synthesized and evaluated as anti-inflammatory agents. These compounds were shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells. Mechanistically, they were found to dramatically reduce the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key mediators of the inflammatory response.[17]

Experimental Protocols for Evaluation

To ensure scientific integrity, the biological evaluation of these derivatives must follow robust, validated protocols.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol is designed to measure the direct inhibitory effect of a compound on its target kinase (e.g., PI3Kα or mTOR).[8]

-

Reagent Preparation : Prepare assay buffer, kinase solution (e.g., recombinant human PI3Kα), substrate solution (e.g., PIP2), and ATP solution. Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction : In a 384-well plate, add 2 µL of the test compound dilution. Add 4 µL of the kinase/substrate mix. Initiate the reaction by adding 4 µL of ATP solution.

-

Incubation : Incubate the plate at room temperature for 1-2 hours, allowing the enzymatic reaction to proceed.

-

Detection : Add detection reagents (e.g., Eu-labeled anti-ADP antibody and a ULight™-ADP tracer).

-

Reading : Incubate for 60 minutes and read the plate on a TR-FRET-compatible plate reader. The signal is inversely proportional to kinase activity.

-

Data Analysis : Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Proliferation Assay (MTT)

This protocol assesses the effect of a compound on the viability and proliferation of cancer cells.[16]

-

Cell Seeding : Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a serial dilution of the test compound (typically from 0.01 µM to 100 µM) and a vehicle control (DMSO).

-

Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blot for Pathway Analysis

This protocol confirms that the compound inhibits the intended signaling pathway within the cell.[7]

-

Cell Treatment & Lysis : Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking & Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K, anti-S6K, and a loading control like anti-β-actin).

-

Secondary Antibody & Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify the band intensities to determine the reduction in phosphorylation of downstream targets relative to the total protein and loading control.

Future Directions and Conclusion

The this compound scaffold represents a highly validated and versatile platform for the development of kinase inhibitors. While significant progress has been made, particularly in targeting the PI3K/mTOR pathway for cancer therapy, several avenues for future research remain. The development of next-generation compounds could focus on achieving even greater isoform selectivity to minimize off-target effects and improve the therapeutic window. Furthermore, exploring the application of these derivatives in other disease areas, such as autoimmune disorders and neurodegenerative diseases where the PI3K/Akt/mTOR pathway is implicated, holds considerable promise.[8][18]

References

- Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), design, synthesis and biological evaluation of novel PI3Kα selective inhibitors. PubMed.

- Second generation of mTOR inhibitors. a: Selected known mTOR kinase... ResearchGate.

- Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate.

- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024-10-21).

- (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents †. ResearchGate. (2023-06-27).

- Current development of the second generation of mTOR inhibitors as anticancer agents.

- mTOR inhibitors – Knowledge and References. Taylor & Francis.

- (A) Reported scaffold of the 2,9-disubstituted-6-morpholino purine... ResearchGate.

- Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity. PubMed. (2023-10-15).

- Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. PubMed. (2021-09-02).

- Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. PubMed.

- Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. NIH.

- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. (2024-01-19).

- Polyfunctionalised pyrimidines and pyrazines from perhalogenated precursors. Durham E-Theses.

- Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. PubMed. (2024-11-01).

- Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease. PubMed. (2015-03-01).

- Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.

- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. (2024-01-19).

- CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine. Google Patents.

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.

- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH.

- Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. MDPI.

- Application Notes and Protocols: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine and its Precursors. Benchchem.

- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 11. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), design, synthesis and biological evaluation of novel PI3Kα selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-Morpholino-4,6-difluoropyrimidine: A Technical Guide to Target Identification and Validation

Foreword: A Rational Approach to a Novel Scaffold

In the landscape of modern drug discovery, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous clinically approved therapeutics.[1] Its versatility in forming crucial hydrogen bonds and acting as a bioisostere for other aromatic systems has cemented its importance in medicinal chemistry.[2] The subject of this guide, 2-Morpholino-4,6-difluoropyrimidine, represents a compelling iteration of this scaffold, integrating a morpholine moiety known to enhance pharmacokinetic profiles and a difluorinated pyrimidine ring that can significantly influence target engagement.[3][4] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining the most probable therapeutic targets of this compound and providing a robust framework for their experimental validation. Our approach is grounded in a synthesis of structure-activity relationship (SAR) data from analogous compounds and established biochemical and cellular methodologies, designed to provide a clear and actionable path from hypothesis to validated target.

The Primary Therapeutic Hypothesis: Targeting the PI3K/Akt/mTOR Signaling Nexus

The convergence of structural motifs within this compound strongly suggests its primary therapeutic potential lies in the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of numerous cancers.[5]

The Weight of Evidence: Insights from Analogous Structures

Extensive research has demonstrated that the morpholino-pyrimidine scaffold is a highly effective pharmacophore for targeting PI3K and mTOR kinases.[5] The morpholine group, in particular, is a recurring feature in a multitude of PI3K/mTOR inhibitors, where its oxygen atom can form a critical hydrogen bond within the kinase hinge region.[5]

Structure-activity relationship (SAR) studies of closely related 2-morpholino-6-aryl-pyrimidines have identified this class as potent and selective PI3K inhibitors.[6] Furthermore, the substitution of the pyrimidine ring with various groups has been shown to modulate potency and selectivity across the different PI3K isoforms.[7] The presence of two fluorine atoms at the 4 and 6 positions of the pyrimidine ring in our compound of interest is particularly noteworthy. Fluorine substitution can enhance binding affinity and improve metabolic stability, properties that are highly desirable in kinase inhibitors.[4]

The PI3K/Akt/mTOR Signaling Pathway: A Prime Target in Oncology

The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancer, making it a highly attractive target for therapeutic intervention.[3] PI3K, a family of lipid kinases, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of substrates, leading to the activation of mTOR, a central regulator of protein synthesis and cell growth.

Caption: Experimental workflow for kinome profiling.

Confirmation of Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

While in vitro kinase assays are invaluable for initial screening, it is crucial to confirm that the compound engages its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing direct target engagement in situ.

Experimental Protocol: Western Blot-Based CETSA

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., one with a known PI3K pathway mutation) to ~80% confluency.

-

Treat the cells with varying concentrations of this compound or a DMSO vehicle control for a specified time.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.

-

-

Lysis and Protein Solubilization:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.

-

-

Protein Quantification and Analysis:

-

Quantify the total protein concentration in the soluble fraction.

-

Analyze the abundance of the target protein (e.g., PI3Kα, mTOR) in the soluble fractions by Western blotting using specific antibodies.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

Plot the relative amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and, therefore, direct engagement.

-

Sources

- 1. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-morpholino-pyrimidin-6-one and 4-morpholino-pyrimidin-2-one-containing Phosphoinositide 3-kinase (PI3K) p110β isoform inhibitors through structure-based fragment optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Reactivity of 2-Morpholino-4,6-difluoropyrimidine with Nucleophiles

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands out as a "privileged structure," a foundational scaffold that appears in a vast array of therapeutic agents.[1][2] Its prevalence is a testament to its synthetic versatility and its ability to engage in critical biological interactions. The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of drug design, often enhancing metabolic stability, binding affinity, and other crucial pharmacokinetic properties.[3][4][5]

This guide focuses on a particularly valuable building block: 2-morpholino-4,6-difluoropyrimidine. This reagent is engineered for reactivity, serving as a versatile platform for the synthesis of diverse compound libraries. The two fluorine atoms at the C4 and C6 positions are highly activated for displacement, enabling a predictable and powerful method for molecular elaboration: Nucleophilic Aromatic Substitution (SNAr).

This document provides an in-depth technical exploration of the core principles governing the reactivity of this compound. We will delve into the underlying mechanisms, provide field-tested experimental protocols, and discuss the nuances of its reactions with various classes of nucleophiles, empowering researchers to leverage this scaffold in their drug discovery programs.

Pillar 1: The Mechanistic Foundation of SNAr Reactivity

The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a single-step displacement but a two-stage addition-elimination process.[1][3][6] Understanding this mechanism is critical to controlling reaction outcomes and troubleshooting synthetic challenges.

-